1-(4-Chlorobenzyl)piperidine

Catalog No.
S8073305
CAS No.
59507-42-5
M.F
C12H16ClN
M. Wt
209.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorobenzyl)piperidine

CAS Number

59507-42-5

Product Name

1-(4-Chlorobenzyl)piperidine

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidine

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

InChI

InChI=1S/C12H16ClN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2

InChI Key

DCEXCMVFRCTUOL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC=C(C=C2)Cl

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)Cl

1-(4-Chlorobenzyl)piperidine is a chemical compound characterized by its piperidine ring substituted with a 4-chlorobenzyl group. Its molecular formula is C13_{13}H16_{16}ClN, and it has a molecular weight of approximately 235.72 g/mol. The presence of the chlorine atom in the para position of the benzyl group enhances its lipophilicity and potentially influences its biological activity. This compound is often studied for its pharmacological properties and synthetic utility in organic chemistry.

Typical of amines and aromatic compounds:

  • N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides, leading to the formation of more complex piperidine derivatives.
  • Reduction Reactions: The compound can be reduced under catalytic hydrogenation conditions, particularly when combined with aldehydes or ketones, to yield secondary or tertiary amines .
  • Aromatic Substitution: The chlorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

1-(4-Chlorobenzyl)piperidine exhibits a range of biological activities. It has been investigated for its potential as an antimalarial agent, showing significant activity against resistant strains of Plasmodium falciparum . Additionally, compounds containing piperidine moieties have been noted for their antiviral and antidepressant properties. The structural modifications provided by the chlorobenzyl group may enhance selectivity and potency against specific biological targets.

Several synthesis methods exist for 1-(4-Chlorobenzyl)piperidine:

  • Direct Alkylation: This method involves the reaction of piperidine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
  • Catalytic Hydrogenation: As mentioned earlier, this process can be employed to synthesize derivatives by reducing corresponding carbonyl compounds in the presence of piperidine under hydrogen atmosphere using catalysts like platinum nanowires .
  • Multi-step Synthesis: More complex synthetic routes may involve constructing the piperidine ring separately and then introducing the 4-chlorobenzyl group through various coupling reactions.

Interaction studies involving 1-(4-Chlorobenzyl)piperidine have focused on its binding affinity to various receptors. Notably, it has been explored for its interaction with sigma receptors, which are implicated in several neurological processes. The unique structure allows it to modulate receptor activity, potentially leading to therapeutic effects against various diseases .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(4-Chlorobenzyl)piperidine. Here are some notable examples:

Compound NameStructureUnique Features
1-(3-Chlorobenzyl)piperidineC13_{13}H16_{16}ClNChlorine at meta position; different biological profile
1-(4-Fluorobenzyl)piperidineC13_{13}H16_{16}FNFluorine substitution; potential for different reactivity
1-(2-Nitrobenzyl)piperidineC13_{13}H16_{16}N2_{2}O2_{2}Nitro group increases polarity; may affect bioactivity
1-(4-Methylbenzyl)piperidineC14_{14}H19_{19}NMethyl group may enhance lipophilicity

These compounds illustrate how variations in substituents can lead to significant differences in pharmacological properties while maintaining a core piperidine structure.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

209.0971272 g/mol

Monoisotopic Mass

209.0971272 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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